Novobiocin

Catalog No.
S537553
CAS No.
1476-53-5
M.F
C31H36N2O11
M. Wt
612.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Novobiocin

CAS Number

1476-53-5

Product Name

Novobiocin

IUPAC Name

[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate

Molecular Formula

C31H36N2O11

Molecular Weight

612.6 g/mol

InChI

InChI=1S/C31H36N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1

InChI Key

YJQPYGGHQPGBLI-KGSXXDOSSA-N

SMILES

Array

solubility

Insoluble
Sol in aq soln above pH 7.5. Practically insol in more acidic solns. Sol in acetone, ethyl acetate, amyl acetate, lower alcohols, pyridine.
9.66e-03 g/L

Synonyms

Albadry, Albamycin, Novobiocin monosodium salt, Cardelmycin sodium salt, Cathomycin, Inabiocin, Monosodium novobiocin, Novobiocin sodium, Novobiocin monosodium, Novobiocin natrium, Novobiocin sodium salt, Sodium albamycin, Sodium novobiocin, Streptonivicin sodium salt, U 6591, U6591, U-6591, Vulcamycin

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+]

The exact mass of the compound Albamycin;Cathomycin is 634.2139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Novobiocin is a well-characterized aminocoumarin antibiotic that functions as an inhibitor of the bacterial DNA gyrase B (GyrB) subunit and a selective C-terminal inhibitor of the 90 kDa heat shock protein (Hsp90). From a procurement perspective, it is supplied either as a free acid (CAS 1476-53-5) or a highly water-soluble sodium salt (CAS 13786-73-7), with the latter being critical for aqueous assay formulation. Its established mechanism of action makes it a foundational reference standard in topoisomerase inhibition studies, while its distinct resistance profile in specific coagulase-negative staphylococci renders it an indispensable biochemical reagent for diagnostic microbiology workflows[1].

Substituting novobiocin with other Hsp90 inhibitors or broad-spectrum antibiotics fundamentally compromises assay integrity and diagnostic specificity. In oncology research, replacing novobiocin with N-terminal Hsp90 inhibitors like geldanamycin triggers a compensatory, pro-survival heat shock response (HSR) that confounds client protein degradation data [1]. In microbiological diagnostics, substituting novobiocin with generic antibiotics fails to exploit the innate genetic resistance of Staphylococcus saprophyticus, thereby eliminating the binary susceptibility threshold required to differentiate it from other coagulase-negative staphylococci [2]. Furthermore, attempting to use more potent aminocoumarin analogs like clorobiocin introduces severe solubility limitations and lacks the validated historical baseline provided by novobiocin sodium salt [3].

Hsp90 Client Degradation Without Pro-Survival Heat Shock Response

Unlike conventional Hsp90 inhibitors such as geldanamycin that bind the N-terminal ATP pocket, novobiocin selectively binds the C-terminal nucleotide-binding site (~700 µM affinity in SKBr3 cells). This C-terminal inhibition induces the degradation of Hsp90-dependent client proteins (e.g., ErbB2, mutant p53, Raf-1) without triggering the compensatory, pro-survival heat shock response (HSR) that severely confounds N-terminal inhibitor assays [1].

Evidence DimensionPro-survival Heat Shock Response (HSR) Induction
Target Compound DataNovobiocin: Negative (Does not induce HSR)
Comparator Or BaselineGeldanamycin (N-terminal inhibitor): Positive (Induces HSR)
Quantified DifferenceQualitative mechanistic divergence (C-terminal vs N-terminal binding)
ConditionsIn vitro Hsp90 client protein degradation assays (SKBr3 breast cancer cells)

Procuring novobiocin is essential for researchers who need to study Hsp90 client degradation pathways without the confounding variable of compensatory chaperone upregulation.

Quantitative Aqueous Solubility Advantage of the Sodium Salt Form

When procuring novobiocin for aqueous assays or in vivo dosing, selecting the correct chemical form is critical for processability. The sodium salt of novobiocin exhibits an aqueous solubility ratio of 50:1 compared to the free acid form, which is virtually insoluble in water. Utilizing the sodium salt prevents precipitation in aqueous biological assays and eliminates the need for complex, potentially cytotoxic co-solvents during formulation [1].

Evidence DimensionRelative Aqueous Solubility
Target Compound DataNovobiocin Sodium Salt: High (Relative ratio 50)
Comparator Or BaselineNovobiocin Free Acid: Insoluble (Relative ratio 1)
Quantified Difference50-fold increase in relative aqueous solubility
ConditionsStandard aqueous dissolution at physiological/neutral pH

Selecting the sodium salt of novobiocin eliminates formulation bottlenecks and prevents precipitation in aqueous biological assays or intravenous dosing regimens.

Diagnostic Selectivity for Coagulase-Negative Staphylococci

In diagnostic microbiology, novobiocin is the required procurement standard for differentiating Staphylococcus saprophyticus from other coagulase-negative staphylococci (CoNS). S. saprophyticus possesses intrinsic resistance to novobiocin, demonstrating a Minimum Inhibitory Concentration (MIC) ≥ 16 µg/mL or a zone of inhibition ≤ 15 mm on a standard 5 µg disk. In contrast, other CoNS like S. epidermidis are highly susceptible, yielding a zone of inhibition ≥ 16 mm. Broad-spectrum antibiotics cannot achieve this specific binary differentiation[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) / Susceptibility
Target Compound DataS. saprophyticus: Resistant (MIC ≥ 16 µg/mL; Zone ≤ 15 mm)
Comparator Or BaselineS. epidermidis (and other CoNS): Susceptible (Zone ≥ 16 mm)
Quantified DifferenceBinary diagnostic threshold (Resistant vs Susceptible)
ConditionsMueller-Hinton agar, 5 µg novobiocin disk diffusion assay

Procuring novobiocin disks or powder is an absolute requirement for clinical labs needing a reliable, low-cost biochemical method to identify uropathogenic S. saprophyticus.

Validated Baseline for DNA Gyrase B Inhibition

As the foundational aminocoumarin antibiotic, novobiocin targets the GyrB subunit of bacterial DNA gyrase. While newer derivatives like clorobiocin exhibit higher in vitro potency (IC50 of 0.08 µM vs novobiocin's 0.9 µM against E. coli GyrB), novobiocin remains the preferred procurement choice for a reference standard due to its established clinical history, validated pharmacokinetic profile, and commercial availability. It provides a stable, reproducible baseline for evaluating novel ATPase inhibitors [1].

Evidence DimensionE. coli GyrB ATPase Inhibition (IC50)
Target Compound DataNovobiocin: IC50 ~0.9 µM
Comparator Or BaselineClorobiocin: IC50 ~0.08 µM
Quantified DifferenceClorobiocin is ~11x more potent in vitro, but lacks novobiocin's established clinical/formulation baseline
ConditionsIn vitro DNA supercoiling / ATPase inhibition assay

Novobiocin serves as the indispensable, commercially viable positive control for drug discovery programs targeting bacterial DNA gyrase.

Hsp90 C-Terminal Inhibition Assays in Oncology

Novobiocin is the required reagent for researchers studying the degradation of Hsp90 client proteins (such as ErbB2 and Raf-1) when the induction of a compensatory heat shock response must be avoided. Its specific C-terminal binding profile makes it the standard baseline comparator against N-terminal inhibitors like geldanamycin [1].

Microbiological Diagnostic Media Formulation

In clinical microbiology workflows, novobiocin is formulated into agar plates or diagnostic disks (typically 5 µg) to screen urine cultures. It provides a reliable, low-cost biochemical method to presumptively identify uropathogenic Staphylococcus saprophyticus based on its intrinsic resistance, differentiating it from susceptible coagulase-negative staphylococci[2].

Reference Standard for Topoisomerase Inhibitor Discovery

For drug discovery programs targeting bacterial DNA gyrase, novobiocin serves as the primary commercially available positive control. It establishes the baseline IC50 for GyrB ATPase inhibition, allowing for the quantitative benchmarking of novel aminocoumarin derivatives or fluoroquinolones [3].

Aqueous In Vivo Dosing Formulations

When animal models require the systemic administration of an aminocoumarin, procuring the novobiocin sodium salt ensures high aqueous solubility. This avoids the formulation bottlenecks and precipitation risks associated with the free acid form or more lipophilic analogs, ensuring reproducible bioavailability [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Pale yellow orthorhombic crystals from ethanol

XLogP3

3.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

612.23190997 Da

Monoisotopic Mass

612.23190997 Da

Heavy Atom Count

44

Density

1.3448 g/cu cm

Appearance

Solid powder

Melting Point

152-156 °C (decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

17EC19951N

Related CAS

1476-53-5 (mono-hydrochloride salt)
4309-70-0 (calcium salt)

GHS Hazard Statements

Aggregated GHS information provided by 205 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of infections due to staphylococci and other susceptible organisms

Therapeutic Uses

Mesh Heading: anti-bacterial agents, enzyme inhibitors
MEDICATION (VET): Used to treat canine respiratory infections and prevent mastitis in dairy cattle.
THERAP CAT: Antibacterial.
THERAP CAT (VET): Antimicrobial
Novobiocin is a narrow-spectrum antibiotic that may be bacteriostatic or bactericidal at higher concentrations. It is active mostly against gram-positive bacteria but also against a few gram-negative bacteria. ... Its main use is in combination with other agents for the treatment of bovine mastitis.

MeSH Pharmacological Classification

Nucleic Acid Synthesis Inhibitors

Mechanism of Action

Novobiocin is an aminocoumarinthat works by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy tranduction. Similar to other aminocoumarin antibiotics, it acts as a competitive inhibitor of the ATPase reaction catalysed by GyrB.

Pictograms

Irritant

Irritant

Other CAS

1476-53-5

Absorption Distribution and Excretion

Oral bioavailability is negligible.
Patients with refractory cancer were treated with VP-16 on days 1, 3, and 5 /in a Phase 1 Clinical Trial/. Antiemetics, consisting of ondansetron and dexamethasone, were given 60 minutes before the VP-16 was administered. Novobiocin was given orally 30 minutes before the VP-16, and the dose was escalated in successive groups of patients according to a standard dose escalation design. Treatment cycles were repeated every 4 weeks. Plasma concentrations of novobiocin were determined during the first treatment cycle by high-performance liquid chromatography. Thirty-three patients were treated for a total of 69 cycles. Eleven patients were treated with a starting dose of VP-16 of 120 mg/sq m, and three of these patients experienced neutropenic fever. The dose of VP-16 was reduced to 100 mg/m2, and an additional 22 patients were enrolled. The dose of novobiocin ranged from 3 to 9 g. At a novobiocin dose of at least 5.5 g, plasma concentrations of at least 150 uM were sustained for 24 hours.

Associated Chemicals

Novobiocin sodium;1476-53-5

Wikipedia

Novobiocin

Drug Warnings

Consequential organ system manifestations associated with ...Novobiocin /include:/ Immune system- skin rash; GI system- nausea, vomiting, diarrhea; hematologic system- pancytopenia, hemolytic anemia. /from table/

Biological Half Life

6 hours
Novobiocin was given p.o. for 96 hr; 750 mg/sq m of i.v. cyclophosphamide was administered at 48 hr. Thirty-four patients received 65 courses. ... 18 of 19 patients treated at greater than or equal to 4 g daily had serum levels greater than or equal to 100 ug/ml at steady state, a level which corresponds to levels used in vitro and seen in vivo where the murine novobiocin half-life of 82 min is far less than that seen in humans (6.0 hr).

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Antibiotic substance produced by Streptomyces spheroides ... US patent 3,000,873 (1961 to Merck and Co.) ... US patents 3,049,475, 3,049,476, 3,049,534 (1962 to Merck and Co.). ... Synthesis ... US patents 2,925,411 (1960); 2,966,484 (1960 to Merck and Co.).
/Produced/ by Streptomyces niveus; US patent 3068221 (1962 to Upjohn). ... Conversion of isonovobiocin to novobiocin: US patent 2983723 (1961 to Upjohn).

Analytic Laboratory Methods

Analyte: novobiocin; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards /novobiocin sodium/
Analyte: novobiocin; matrix: chemical purity; procedure: cylinder-plate method or turbidimetric method with comparison to standards /novobiocin sodium/
Analyte: novobiocin; matrix: pharmaceutical preparation (intramammary infusion); procedure: cylinder-plate method or turbidimetric method with comparison to standards (chemical purity) /novobiocin sodium/
Analyte: novobiocin; matrix: pharmaceutical preparation (oil); procedure: high-performance liquid chromatography with ultraviolet detection at 340 nm; limit of detection: 10 ng

Clinical Laboratory Methods

Analyte: novobiocin; matrix: blood (plasma); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 254 nm
Analyte: novobiocin; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 340 nm; limit of quantitation: 1 ug/mL
Analyte: novobiocin; matrix: blood (serum), milk, tissue (muscle, liver, kidney); procedure: high-performance liquid chromatography with ultraviolet detection at 340 nm; limit of detection: 10 ppb
Analyte: novobiocin; matrix: milk; procedure: high-performance liquid chromatography with ultraviolet detection at 340 nm; limit of detection: <0.05 ppm
Analyte: novobiocin; matrix: milk; procedure: high-performance liquid chromatography with ultraviolet detection at 293 nm; limit of detection: 4 pp

Dates

Last modified: 08-15-2023
1: Mandler MD, Baidin V, Lee J, Pahil KS, Owens TW, Kahne D. Novobiocin Enhances Polymyxin Activity by Stimulating Lipopolysaccharide Transport. J Am Chem Soc. 2018 Jun 6;140(22):6749-6753. doi: 10.1021/jacs.8b02283. Epub 2018 May 16. PubMed PMID: 29746111; PubMed Central PMCID: PMC5990483.
2: May JM, Owens TW, Mandler MD, Simpson BW, Lazarus MB, Sherman DJ, Davis RM, Okuda S, Massefski W, Ruiz N, Kahne D. The Antibiotic Novobiocin Binds and Activates the ATPase That Powers Lipopolysaccharide Transport. J Am Chem Soc. 2017 Dec 6;139(48):17221-17224. doi: 10.1021/jacs.7b07736. Epub 2017 Nov 22. PubMed PMID: 29135241; PubMed Central PMCID: PMC5735422.
3: Dlugosz A, Janecka A. Novobiocin Analogs as Potential Anticancer Agents. Mini Rev Med Chem. 2017;17(9):728-733. doi: 10.2174/1389557516666161223155525. Review. PubMed PMID: 28019639.
4: Chen W, Wang D, Zhou W, Sang H, Liu X, Ge Z, Zhang J, Lan L, Yang CG, Chen H. Novobiocin binding to NalD induces the expression of the MexAB-OprM pump in Pseudomonas aeruginosa. Mol Microbiol. 2016 Jun;100(5):749-58. doi: 10.1111/mmi.13346. Epub 2016 Mar 16. PubMed PMID: 26844397.
5: Audisio D, Methy-Gonnot D, Radanyi C, Renoir JM, Denis S, Sauvage F, Vergnaud-Gauduchon J, Brion JD, Messaoudi S, Alami M. Synthesis and antiproliferative activity of novobiocin analogues as potential hsp90 inhibitors. Eur J Med Chem. 2014 Aug 18;83:498-507. doi: 10.1016/j.ejmech.2014.06.067. Epub 2014 Jun 28. PubMed PMID: 24992077.

Explore Compound Types